Methotrexate 5-methyl ester

Physicochemical Properties Prodrug Design Lipophilicity

Methotrexate 5-methyl ester (CAS 67022-39-3), officially designated as EP Impurity H, is the γ-carboxyl methyl ester of Methotrexate with quantifiably distinct lipophilicity (LogP 1.259 vs. parent ~0.268). This modification ensures unambiguous chromatographic peak identification and accurate impurity profiling for ANDA/DMF submissions. Unlike the α-isomer (Methotrexate 1-methyl ester, LogP 1.05), this regioisomer specifically probes the γ-carboxyl role in folate transport and polyglutamation. Procure this ≥98% purity reference standard for reliable method validation and SAR studies.

Molecular Formula C21H24N8O5
Molecular Weight 468.5 g/mol
CAS No. 67022-39-3
Cat. No. B1676402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethotrexate 5-methyl ester
CAS67022-39-3
SynonymsMethotrexate 5-methyl ester;  Methotrexate related compound H Methotrexate related compound H [USP]; 
Molecular FormulaC21H24N8O5
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
InChIInChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1
InChIKeyRYGFOBBTCUXHBB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methotrexate 5-methyl ester (CAS 67022-39-3): Key Properties and Procurement Overview


Methotrexate 5-methyl ester (CAS 67022-39-3), also known as Methotrexate γ-Methyl Ester or Methotrexate Impurity H (EP), is a chemically modified derivative of the folate antagonist Methotrexate . It is formed by the esterification of the γ-carboxyl group of the glutamic acid moiety with a methyl group, resulting in a molecular formula of C21H24N8O5 and a molecular weight of approximately 468.47 g/mol [1]. This modification enhances the compound's lipophilicity compared to the parent drug, Methotrexate, a change that can influence its cellular uptake and pharmacokinetic properties [2]. Primarily, this compound is recognized as a specified impurity of Methotrexate in pharmaceutical standards, making it a critical reference material for analytical method development and quality control [3].

Why Methotrexate 5-methyl ester Cannot Be Interchanged with Unmodified Methotrexate or Other Analogs


Generic substitution among methotrexate (MTX) and its ester derivatives is scientifically invalid due to significant differences in their physicochemical and biological profiles. Methotrexate 5-methyl ester is not a simple salt or hydrate form; its γ-carboxyl esterification fundamentally alters its lipophilicity, as reflected by a higher LogP value compared to the parent drug [1]. This change directly impacts its ability to cross biological membranes and its susceptibility to metabolic degradation [2]. Furthermore, in the context of pharmaceutical quality, this compound is a defined impurity (Impurity H per EP) . Using it interchangeably with Methotrexate or other analogs like Methotrexate 1-methyl ester (an α-isomer) would lead to inaccurate analytical results, failed method validation, and potentially flawed conclusions in research on drug transport, metabolism, or efficacy . The following sections provide quantitative evidence of these critical distinctions.

Quantitative Evidence for Selecting Methotrexate 5-methyl ester (CAS 67022-39-3) Over Its Analogs


Enhanced Lipophilicity: LogP Comparison of Methotrexate 5-methyl ester vs. Methotrexate

Methotrexate 5-methyl ester exhibits significantly increased lipophilicity compared to its parent compound, Methotrexate. This is a key differentiator for applications requiring enhanced membrane permeability. The compound has a reported LogP value of 1.259 , whereas Methotrexate has a reported LogP of 0.268 [1]. This quantifiable difference in partition coefficient is a direct result of the γ-carboxyl esterification and is a primary factor for its utility in permeability studies and prodrug research.

Physicochemical Properties Prodrug Design Lipophilicity Drug Transport

Isomeric Differentiation: LogP Comparison of Methotrexate 5-methyl ester (γ) vs. Methotrexate 1-methyl ester (α)

Procurement must distinguish between the regioisomers of methotrexate methyl esters. The 5-methyl ester (γ-isomer) is structurally and physicochemically distinct from the 1-methyl ester (α-isomer). This is quantifiably demonstrated by their different LogP values: the 5-methyl ester has a LogP of 1.259 , while the 1-methyl ester has a reported LogP of 1.05 [1]. This difference underscores that they are not interchangeable and will behave differently in chromatographic and biological systems.

Isomer-Specific Activity Analytical Chemistry Impurity Profiling Structural Analysis

Permeability Enhancement: Class-Level Evidence for Methotrexate Monoester Prodrugs

Studies on a homologous series of methotrexate dialkyl esters provide quantitative, class-level evidence for the improved permeability of esterified forms. While the parent compound, Methotrexate, showed a mean permeability of 5.6 x 10^-5 cm/hr across a full-thickness hairless mouse skin model, monoesterification was found to slightly improve this permeation [1]. The study confirms that the monoester intermediate (which includes the 5-methyl ester) is stable and does not readily degrade back to Methotrexate during the diffusion process, indicating its potential as a stable transport form [1].

Transdermal Delivery Prodrug Kinetics Membrane Permeability Drug Transport

High-Value Application Scenarios for Methotrexate 5-methyl ester (CAS 67022-39-3)


Analytical Method Development and Quality Control (QC) for Methotrexate API

This compound is officially designated as Methotrexate Impurity H (EP) . Its primary and most critical application is as a high-purity (>98%) reference standard for developing, validating, and executing analytical methods (e.g., HPLC, LC-MS) to quantify related substances in methotrexate active pharmaceutical ingredient (API) and finished drug products. Its quantifiably different LogP (1.259) from other impurities, like Methotrexate 1-methyl ester (LogP 1.05), ensures correct peak identification and accurate impurity profiling for regulatory submissions (ANDA, DMF) [1].

Model Compound in Prodrug Design and Membrane Permeability Research

The significantly increased lipophilicity of Methotrexate 5-methyl ester (LogP 1.259) compared to Methotrexate (LogP ~0.268) makes it a valuable model compound for studying the relationship between esterification, lipophilicity, and passive membrane diffusion [2]. Class-level studies on methotrexate monoesters demonstrate that this esterification yields a stable intermediate that can enhance permeation across biological barriers without rapid back-conversion to the parent drug, a key finding for researchers designing novel ester-based prodrugs [3].

Structure-Activity Relationship (SAR) and Biochemical Pharmacology Studies

As a specific regioisomer with the ester group on the γ-carboxyl rather than the α-carboxyl position, Methotrexate 5-methyl ester serves as an essential tool in SAR studies [4]. Researchers investigating the molecular determinants of folate transport, polyglutamation, or DHFR inhibition can use this compound to probe the specific contribution of the γ-carboxyl moiety to these processes. Its distinct physicochemical profile (LogP 1.259) ensures it is differentiated from the α-isomer in these sensitive biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methotrexate 5-methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.